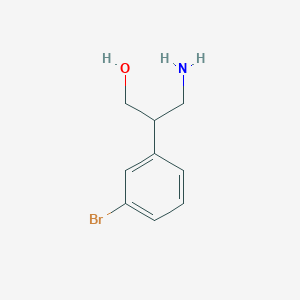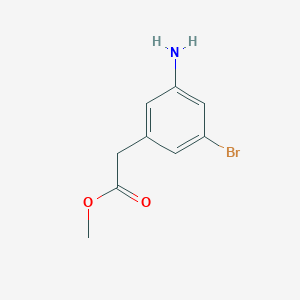
Methyl 2-(3-amino-5-bromophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl amino (3-bromophenyl)acetate , is a chemical compound with the molecular formula C9H10BrNO2acetate esters . This compound contains an amino group (NH2) and a bromine atom (Br) attached to a phenyl ring. Its systematic IUPAC name is consistent with its structure: methyl 2-amino-2-(3-bromophenyl)acetate .
Métodos De Preparación
Synthetic Routes: Several synthetic routes can yield Methyl 2-(3-amino-5-bromophenyl)acetate. One common approach involves the reaction of methyl 2-(3-bromophenyl)acetate with ammonia (NH3) or an amine. The bromine atom is replaced by the amino group, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used. The reaction can be catalyzed by a base or acid, depending on the specific conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial in industrial processes.
Análisis De Reacciones Químicas
Reactivity: Methyl 2-(3-amino-5-bromophenyl)acetate can participate in various chemical reactions:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Acid-Base Reactions: The compound can react with acids or bases to form salts.
Ammonia or Amines: Used for nucleophilic substitution.
Hydrogenation Catalysts: Employed for reduction reactions.
Acids or Bases: Facilitate acid-base reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Nucleophilic substitution: this compound.
- Reduction: Methyl 2-(3-amino-5-bromophenyl)ethanol.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-5-bromophenyl)acetate finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating its effects on biological systems.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3 |
Clave InChI |
MXQWKXUNLITQMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=CC(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
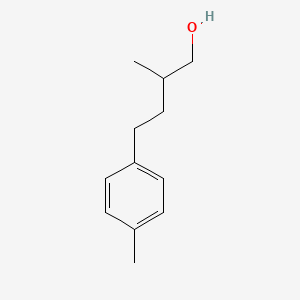
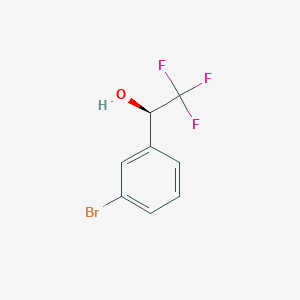

![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
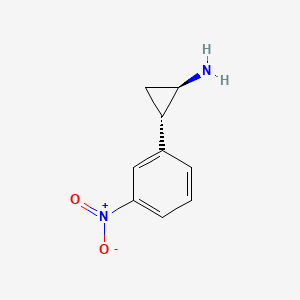
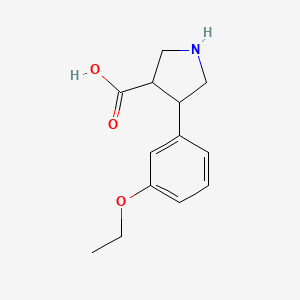
![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)
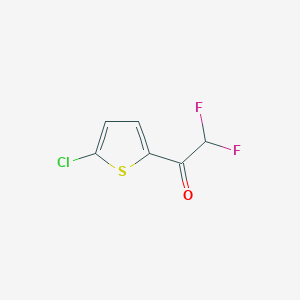
![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
